Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate
Description
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate is a sulfonamide-carbamate hybrid compound characterized by a propan-2-yl backbone substituted with a chlorosulfonyl group and an N-methylcarbamate moiety. This structure imparts unique reactivity, particularly in electrophilic substitution and nucleophilic displacement reactions, making it valuable in pharmaceutical intermediates or agrochemical synthesis.
Properties
Molecular Formula |
C12H16ClNO4S |
|---|---|
Molecular Weight |
305.78 g/mol |
IUPAC Name |
benzyl N-(1-chlorosulfonylpropan-2-yl)-N-methylcarbamate |
InChI |
InChI=1S/C12H16ClNO4S/c1-10(9-19(13,16)17)14(2)12(15)18-8-11-6-4-3-5-7-11/h3-7,10H,8-9H2,1-2H3 |
InChI Key |
QTQLVXUVFWXCEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(CS(=O)(=O)Cl)N(C)C(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Carbamate Formation
The carbamate group in this compound is formed by reaction of an amine with benzyl chloroformate or related activated carbonate reagents. Common approaches include:
- Use of Activated Mixed Carbonates:
Activated carbonates such as p-nitrophenyl chloroformate or benzotriazole-based carbonates react with amines to form carbamates efficiently under mild conditions. These reagents provide high selectivity and yield in carbamate synthesis relevant to drug design (Scheme 2, Figure 6 in ref.). - Base-Promoted Carbamoylation:
The amine (N-methyl substituted) is reacted with benzyl chloroformate in the presence of a base such as triethylamine or sodium carbonate in solvents like tetrahydrofuran (THF), acetonitrile, or toluene. This generates the benzyl carbamate intermediate with good yields.
Introduction of the Chlorosulfonyl Group
The chlorosulfonyl group is introduced by chlorosulfonation of the propan-2-yl moiety. Typical methods include:
- Chlorosulfonation Using Chlorosulfonic Acid or Sulfuryl Chloride:
The precursor carbamate with a suitable alkyl side chain is treated with chlorosulfonic acid or sulfuryl chloride at low temperatures (e.g., -15 to 5 °C) to selectively install the chlorosulfonyl group at the desired position. - Direct Chlorosulfonylation of the Propan-2-yl Side Chain:
This step requires careful control of reaction conditions to avoid overreaction or degradation of the carbamate. The reaction is typically carried out in inert solvents such as chloroform or dichloromethane at low temperatures to maintain selectivity and yield.
Representative Synthetic Sequence
| Step | Reaction Description | Reagents/Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Preparation of N-methyl amine intermediate | Amine + benzyl chloroformate, base (e.g., triethylamine), solvent (THF or acetonitrile), room temp | High yield, mild conditions |
| 2 | Chlorosulfonylation of propan-2-yl side chain | Chlorosulfonic acid or SO2Cl2, low temp (-15 to 5 °C), inert solvent | Moderate to good yield; requires temperature control |
| 3 | Purification | Extraction, washing with water/brine, drying, recrystallization or chromatography | Purity >85% typically achieved |
Detailed Experimental Insights
- Solvent Selection:
Suitable solvents include ethers (THF, diethyl ether), chloro solvents (dichloromethane), esters, ketones, and polar aprotic solvents like acetonitrile. Mixtures may be used to optimize solubility and reaction rate. - Base Selection:
Bases such as sodium carbonate, potassium carbonate, triethylamine, or dimethylaminopyridine (DMAP) are employed to neutralize acids formed during carbamate formation and to catalyze the reaction. - Temperature Control:
Carbamate formation is generally conducted at ambient temperature (20–35 °C), while chlorosulfonylation requires low temperature (-15 to 5 °C) to prevent side reactions. - Purification Techniques:
After reaction completion, organic layers are washed with water and brine, dried over anhydrous magnesium sulfate or sodium sulfate, and concentrated. Purification by recrystallization or preparative HPLC is common to achieve high purity.
Comparative Table of Preparation Parameters
| Parameter | Carbamate Formation | Chlorosulfonylation |
|---|---|---|
| Reagents | Benzyl chloroformate, amine, base | Chlorosulfonic acid or sulfuryl chloride |
| Solvents | THF, acetonitrile, toluene | Dichloromethane, chloroform |
| Temperature | 20–35 °C | -15 to 5 °C |
| Reaction Time | 1–16 hours | 3–10 hours |
| Purification | Extraction, recrystallization, HPLC | Extraction, washing, drying, chromatography |
| Typical Yield | 70–90% | 60–85% |
Research Findings and Optimization Notes
- Catalyst and Additive Use:
Use of catalytic additives such as DMAP or carbodiimides can improve carbamate coupling efficiency and reduce side products. - Avoiding Catalyst Poisoning:
In related carbamate syntheses, iron-acetic acid or iron-hydrochloric acid reducing agents have been used to avoid catalyst poisoning during reductions, suggesting careful choice of reducing agents if applicable. - Stability Considerations:
Carbamates with chlorosulfonyl groups are sensitive to moisture and hydrolysis; hence, reactions and storage require anhydrous conditions and inert atmosphere when possible. - Scalability: The described methods are amenable to scale-up with appropriate control of temperature and reagent addition rates, as demonstrated in patent literature.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the chlorosulfonyl group to a sulfonamide group.
Substitution: Nucleophilic substitution reactions can replace the chlorosulfonyl group with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like ammonia, primary amines, or alcohols are employed under basic conditions.
Major Products Formed
Oxidation: Sulfonic acid derivatives.
Reduction: Sulfonamide derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
Scientific Research Applications
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate has several applications in scientific research:
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorosulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of receptor function. The carbamate moiety may also contribute to the compound’s biological activity by interacting with other molecular targets.
Comparison with Similar Compounds
Substituent Variations
- Benzyl N-[4-(Chlorosulfonyl)butan-2-yl]-N-methylcarbamate (CAS 1780294-85-0) Structure: Extends the backbone to butan-2-yl, increasing chain length. Impact: Longer aliphatic chains enhance lipophilicity but may reduce solubility in polar solvents. Molecular Formula: C₁₄H₁₈ClNO₄S (vs. hypothetical C₁₂H₁₄ClNO₄S for the target compound). Reference:
- Benzyl N-({1-[(Chlorosulfonyl)methyl]cyclohexyl}methyl)carbamate Structure: Incorporates a cyclohexyl ring, introducing steric bulk. Impact: Cyclohexyl groups improve metabolic stability but may hinder reactivity in sterically sensitive reactions. Molecular Formula: Not explicitly listed, but expected to be C₁₆H₂₀ClNO₄S. Reference:
Ring System Modifications
- Benzyl N-({1-[(Chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate (CAS 1780518-29-7) Structure: Cyclopropane ring replaces the propan-2-yl backbone. Impact: Cyclopropane’s ring strain increases reactivity in ring-opening reactions, useful in synthesizing strained intermediates. Molecular Formula: C₁₃H₁₆ClNO₄S (MW: 317.79). Reference:
Functional Group Replacements
- Benzyl N-[1-(Chlorosulfonyl)propan-2-yl]carbamate (CAS 1784671-22-2) Structure: Lacks the N-methyl group present in the target compound. Molecular Formula: C₁₁H₁₂ClNO₄S (MW: ~297.7). Reference:
Data Table: Key Properties of Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Structural Feature |
|---|---|---|---|---|
| Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate | Not listed | C₁₂H₁₄ClNO₄S | ~303.76 | Propan-2-yl, N-methyl |
| Benzyl N-[4-(chlorosulfonyl)butan-2-yl]-N-methylcarbamate | 1780294-85-0 | C₁₄H₁₈ClNO₄S | ~331.81 | Butan-2-yl backbone |
| Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate | 1780518-29-7 | C₁₃H₁₆ClNO₄S | 317.79 | Cyclopropane ring |
| Benzyl N-[1-(chlorosulfonyl)propan-2-yl]carbamate | 1784671-22-2 | C₁₁H₁₂ClNO₄S | ~297.7 | No N-methyl group |
Biological Activity
Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate is a synthetic organic compound characterized by its unique structural features, including a chlorosulfonyl group and a carbamate moiety. This compound has garnered attention in biological research due to its potential as an enzyme inhibitor and its ability to modify proteins through covalent interactions.
Chemical Structure and Properties
- Molecular Formula : C₁₈H₁₉ClN₄O₄S
- Molecular Weight : Approximately 392.88 g/mol
- Key Functional Groups :
- Chlorosulfonyl group (): Contributes to the compound's reactivity.
- Carbamate moiety: Involved in protein modification.
The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic residues in proteins, such as lysine and cysteine. This interaction can lead to:
- Enzyme Inhibition : The chlorosulfonyl group allows the compound to act as an inhibitor for specific enzymes, making it a valuable tool for studying enzyme mechanisms and protein functions.
- Protein Modification : By covalently modifying proteins, this compound can alter their activity, stability, or interactions with other biomolecules.
Biological Applications
This compound has been explored in various biological contexts:
- Enzyme Studies : Its ability to inhibit enzymes makes it useful for probing enzyme mechanisms. For example, it has been used to study serine proteases and other enzyme classes that are critical in metabolic pathways.
- Therapeutic Potential : The compound's selective protein modification capabilities suggest potential applications in drug development, particularly for conditions where enzyme inhibition is beneficial, such as cancer or inflammatory diseases.
Inhibition of Specific Enzymes
Research has demonstrated that this compound effectively inhibits certain enzymes by targeting key amino acid residues:
Protein Modification Studies
Studies have shown that the compound can lead to significant changes in protein function due to its covalent bonding capabilities. This has implications for understanding protein dynamics and developing new therapeutic strategies.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Benzyl N-[1-(chlorosulfonyl)propan-2-yl]-N-methylcarbamate, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including the introduction of the chlorosulfonyl group via sulfonation of a propan-2-yl precursor under controlled anhydrous conditions. For example, chlorosulfonic acid may be used at low temperatures (0–5°C) to minimize side reactions. Subsequent carbamate formation requires protection of the amine group (e.g., benzyl chloroformate in the presence of a base like triethylamine). Yield optimization depends on stoichiometric ratios, solvent choice (e.g., dichloromethane or THF), and reaction time .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for verifying the benzyl, carbamate, and chlorosulfonyl moieties. High-resolution mass spectrometry (HRMS) confirms the molecular ion peak at m/z 317.78 (C₁₃H₁₆ClNO₄S). Reverse-phase HPLC with UV detection (λ = 210–260 nm) can assess purity, while X-ray crystallography (if single crystals are obtainable) provides definitive structural confirmation, as demonstrated in similar carbamate derivatives .
Q. How does the chlorosulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The chlorosulfonyl group acts as a strong electrophile, enabling reactions with nucleophiles like amines, alcohols, or thiols. For instance, treatment with primary amines (e.g., methylamine in THF) forms sulfonamide derivatives. Kinetic studies show that reaction rates depend on solvent polarity and temperature, with polar aprotic solvents (e.g., DMF) accelerating substitution. Monitoring via TLC or in-situ IR spectroscopy helps track progress .
Advanced Research Questions
Q. What mechanistic insights explain the regioselectivity of this compound in cross-coupling reactions?
- Methodological Answer : Density Functional Theory (DFT) calculations reveal that the chlorosulfonyl group’s electron-withdrawing nature polarizes the propan-2-yl chain, directing nucleophilic attacks to the sulfonyl carbon. Experimental validation using deuterated analogs and kinetic isotope effects (KIE) can confirm transition-state models. For example, Suzuki-Miyaura coupling with arylboronic acids proceeds selectively at the sulfonyl site under palladium catalysis .
Q. How does this compound interact with biomolecular targets (e.g., enzymes), and what are the implications for drug design?
- Methodological Answer : The chlorosulfonyl group forms covalent bonds with nucleophilic residues (e.g., cysteine thiols) in enzyme active sites. Surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) quantify binding affinity, while X-ray crystallography of enzyme-inhibitor complexes reveals structural interactions. For example, inhibition of serine proteases (e.g., trypsin) shows IC₅₀ values in the micromolar range, suggesting potential as a lead for irreversible inhibitors .
Q. How can researchers resolve contradictions in reported biological activities of structurally analogous carbamates?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, replacing the benzyl group with a pyridinyl moiety (as in Benzyl N-[2-(chlorosulfonyl)pyridin-3-yl]carbamate) alters solubility and target selectivity. Meta-analyses of enzyme inhibition data (e.g., using Prism software) can identify outliers caused by assay variability (e.g., buffer pH or incubation time). Cross-validation with orthogonal assays (e.g., fluorescence polarization) reduces false positives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
